molecular formula C13H9BrN2O B172233 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile CAS No. 109273-56-5

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B172233
CAS No.: 109273-56-5
M. Wt: 289.13 g/mol
InChI Key: BRHFMMXFUPYJFH-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a bromophenyl group, a methyl group, an oxo group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxo and hydroxy derivatives .

Scientific Research Applications

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
  • 6-(4-fluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
  • 6-(4-methylphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Uniqueness

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules .

Properties

IUPAC Name

6-(4-bromophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHFMMXFUPYJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405352
Record name AC1NFQ8L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109273-56-5
Record name AC1NFQ8L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-BROMOPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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